5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate
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Overview
Description
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate is a chemical compound with a complex structure that includes a benzoxathiol ring, a chloro substituent, and a cyclohexylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate
- 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate
Uniqueness
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate is unique due to its specific structural features, such as the cyclohexylcarbamate group, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14ClNO4S |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H14ClNO4S/c15-9-6-12-11(20-14(18)21-12)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17) |
InChI Key |
ZDMZAAOIAXENOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Cl |
solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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